molecular formula C16H11I B12589568 2-Iodo-1-phenylnaphthalene CAS No. 607731-70-4

2-Iodo-1-phenylnaphthalene

Cat. No.: B12589568
CAS No.: 607731-70-4
M. Wt: 330.16 g/mol
InChI Key: FJKFUPYNWVXNIZ-UHFFFAOYSA-N
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Description

2-Iodo-1-phenylnaphthalene is an organic compound with the molecular formula C16H11I It is a derivative of naphthalene, where an iodine atom is substituted at the second position and a phenyl group is attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-phenylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-phenylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where 1-phenylnaphthalene is reacted with an aryl iodide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-phenylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-phenylnaphthalene.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Major products are quinones or other oxidized derivatives.

    Reduction: The primary product is 1-phenylnaphthalene.

Scientific Research Applications

2-Iodo-1-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool in medical imaging.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Iodo-1-phenylnaphthalene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with cellular targets through its aromatic structure, potentially affecting enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2-phenylnaphthalene
  • 2-Iodo-3-phenylnaphthalene
  • 1-Iodo-2-(2-iodophenyl)naphthalene

Uniqueness

2-Iodo-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

CAS No.

607731-70-4

Molecular Formula

C16H11I

Molecular Weight

330.16 g/mol

IUPAC Name

2-iodo-1-phenylnaphthalene

InChI

InChI=1S/C16H11I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H

InChI Key

FJKFUPYNWVXNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)I

Origin of Product

United States

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